Xylobiose

概要

説明

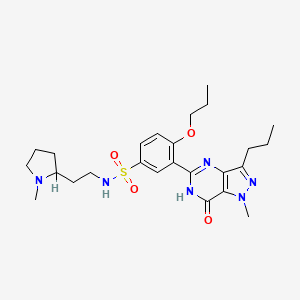

Xylobiose is a disaccharide of xylose monomers with a beta-1,4-bond between them . It is the shortest and simplest xylan, a member of the hemicellulose family of molecules that interact with cellulose and lignin in plants .

Synthesis Analysis

Xylo-oligosaccharides, including this compound, are usually produced from xylan by enzymatic hydrolysis . In a study, xylan conformations were modeled with this compound using the same density functional theory (DFT) quantum mechanics approach used previously for cellobiose .Molecular Structure Analysis

The 3D structures of proteins, namely Endo-1,4-beta-xylanase B (XynB) from Lactobacillus brevis and beta-D-xylosidase (Xyl3) from Bifidobacterium adolescentis, were computationally predicted and validated . Molecular docking studies identified the effectual binding of these proteins to the xylooligosaccharides .Chemical Reactions Analysis

The transfer products of this compound were analyzed by chemical and enzymatic methods . The region of lowest energy for the solvated model accommodates the experimentally observed left-handed, threefold helical shape of xylan hydrate as well as most di- and oligosaccharide structures .Physical And Chemical Properties Analysis

The optimal activity of the Tth xynB3 β-xylosidase was obtained at pH 6.0 and 95°C and was stable over a pH range of 5.0-7.5 and exhibited 2 h half-life at 85°C . The kinetic parameters Km and Vmax values for p-nitrophenyl-β-D-xylopyranoside and p-nitrophenyl-α-L-arabinofuranoside were 0.27 mM and 223.3 U/mg, 0.21 mM and 75 U/mg, respectively .科学的研究の応用

Obesity and Metabolic Dysregulation

Xylobiose (XB) has shown potential in addressing obesity and related metabolic disorders. A study revealed that XB, as an alternative sweetener, significantly reduced body weight, fat, and liver weights, improved levels of blood glucose, blood lipids, leptin, and adipokine in mice fed a high-fat diet. XB supplementation also down-regulated lipogenic and adipogenic genes in mesenteric fat and liver, indicating its therapeutic potential for treating obesity and obesity-related metabolic disorders (Lim et al., 2018).

Enzymatic Production and Function

This compound production and its characteristics as a prebiotic have been a focal point of many studies. The fungal strain Aspergillus fumigatus FC2-2 was found to convert birchwood xylan and sugarcane bagasse xylan primarily into this compound. Certain amino acid residues in the xylanase enzyme from this strain were identified as crucial for its enzymatic activity and the formation of this compound as the major product, highlighting the importance of specific residues in the enzymatic production of this compound (Yang et al., 2015).

Structural Studies and Industrial Applications

This compound's structure and its relevance in industrial applications have been explored. The first X-ray crystallographic structure models of apo and this compound-bound forms of xylobiohydrolase from Acetivibrio clariflavus were reported, providing insights into its high functional specificity and applications in functional foods (St John et al., 2022). Additionally, a study demonstrated the use of cloned β-xylosidase of Bacillus pumilus IPO for efficient production of high-purity this compound from xylose, which is favorable for application in food and prebiotic industries (Park et al., 2017).

Diabetes-Related Metabolic Changes

XB's role in regulating diabetes-related metabolic and genetic changes has been investigated. In a study, XB supplementation in db/db mice improved glucose tolerance, decreased levels of total triglycerides, cholesterol, LDL-C, and regulated expressions of lipogenic genes and oxidative stress markers in the liver. It also inhibited mRNA expressions of pro-inflammatory cytokines and phosphorylation of certain protein kinases, suggesting its anti-diabetic, hypolipogenic, and anti-inflammatory effects (Lim et al., 2016).

Sensory Characteristics and Sweetness Profile

The sensory characteristics and sweetness profile of XB were studied, identifying it as a low-calorie sweetener with a relative sweetness of 0.34 compared to sucrose. Its sensory profile included yellowness, corn aroma and flavor, and a unique candy flavor. This study underlines XB's potential as a sucrose complement in food applications (Park et al., 2017).

作用機序

Target of Action

Xylobiose, a type of xylooligosaccharide (XOS), interacts with various targets in the body, particularly within the gut microbiota. It has been found to interact with gut proteins, such as xylosidase and xylulokinase . These proteins are present in gut microflora, such as Lactobacillus brevis and Bifidobacterium adolescentis, and play a crucial role in the metabolism of xylose .

Mode of Action

This compound interacts with its targets through a process of enzymatic hydrolysis. The proteins Endo-1,4-beta-xylanase B (XynB) from Lactobacillus brevis and beta-D-xylosidase (Xyl3) from Bifidobacterium adolescentis have been found to bind effectively to this compound . The binding energies for XynB and Xyl3 towards this compound were found to be -5.96 kcal/mol and -4.2 kcal/mol, respectively . These interactions were stabilized by several hydrogen bonds .

Biochemical Pathways

This compound is involved in the xylan metabolic pathway. Xylan, a major component of lignocellulosic biomass, can be degraded into reducing sugars, including xylose, by a range of xylanolytic enzymes . Among these enzymes, β-xylosidases are crucial as they hydrolyze more glycosidic bonds than any other xylanolytic enzymes . Once xylose is transported into the bacterial cytoplasm and isomerized to D-xylulose, the pentose phosphate pathway (PPP) is the main biochemical pathway for xylose metabolism .

Pharmacokinetics

It’s known that this compound is a non-digestible oligosaccharide

Result of Action

The action of this compound results in various molecular and cellular effects. For instance, in Arabidopsis, this compound treatment significantly triggered the generation of reactive oxygen species (ROS), activated MAPK protein phosphorylation, and induced callose deposition . It also altered cell wall polysaccharide composition and influenced growth hormone levels .

Action Environment

Environmental factors, such as diet and drugs, can influence the composition of the gut microbiota and, consequently, the action of this compound . Incorporation of prebiotics like this compound into the diet can regulate the microbiota . Furthermore, the production of xylooligosaccharides like this compound can be influenced by the properties of the lignocellulosic feedstocks used .

Safety and Hazards

将来の方向性

Xylobiose has shown therapeutic potential for treating obesity which involved suppression of fat deposition and obesity-related metabolic disorders . Extending these studies of understanding, the interaction between specific probiotics enzymes and their ligands can explore the detailed design of synbiotics in the future .

特性

IUPAC Name |

(2S,3R,4S,5R)-2-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O9/c11-3-1-18-10(8(15)5(3)12)19-4-2-17-9(16)7(14)6(4)13/h3-16H,1-2H2/t3-,4-,5+,6+,7-,8-,9?,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGQKSQQRKHFMLI-WSNPFVOISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OC2COC(C(C2O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2COC([C@@H]([C@H]2O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-[[(4S,5S)-5-acetamido-6-cyclohexyl-4-hydroxy-2-propan-2-ylhexanoyl]amino]-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide](/img/structure/B1683348.png)

![7-(2-Chlorophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[4,5]pyrido[3,2,1-ij]cyclopenta[c]quinoline-2-carboxylic acid](/img/structure/B1683354.png)

![N-[[1-[(4-chlorophenyl)methyl]-4-methoxyindol-2-yl]methyl]propanamide](/img/structure/B1683357.png)

![N-((8-methoxy-10,11-dihydro-5H-dibenzo[a,d][7]annulen-10-yl)methyl)acetamide](/img/structure/B1683358.png)

![N-[2-[(4-methoxyphenyl)-phenylamino]ethyl]acetamide](/img/structure/B1683360.png)

![N-[2-[(3-methoxyphenyl)-methylamino]ethyl]acetamide](/img/structure/B1683361.png)

![18-Hydroxy-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one](/img/structure/B1683362.png)